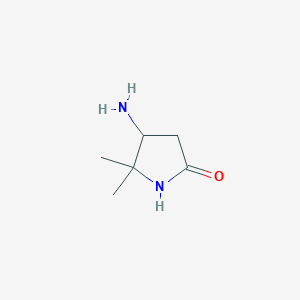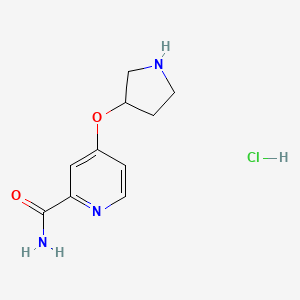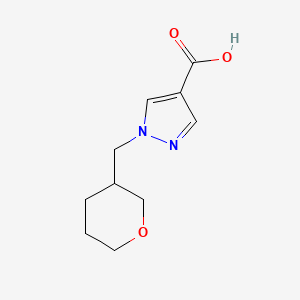
1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid, otherwise known as THP-PCA, is a recently discovered organic compound that is gaining attention in the scientific community due to its potential applications in various research fields. THP-PCA has been found to possess several unique properties, including the ability to act as an efficient catalyst in a wide range of synthesis processes and its potential to act as an anti-inflammatory agent.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Crystal Structures : Novel pyrazole-dicarboxylate acid derivatives were synthesized, including compounds related to 1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid. Their coordination and crystallization properties with metals like Cu, Co, and Zn were studied, revealing mononuclear chelate complexes (Radi et al., 2015).
Experimental and Theoretical Investigations : The study focused on pyrazole-4-carboxylic acid derivatives, similar to the chemical , providing insights into their structural and spectral properties through experimental and theoretical methods, including density functional theory (DFT) (Viveka et al., 2016).
Synthesis of Derivatives and Applications
Synthesis of Diamides : The synthesis of p-aminobenzoic acid diamides based on related compounds was explored, showcasing the potential for creating a variety of diamides with potential applications in various fields (Agekyan & Mkryan, 2015).
Molecular Docking Studies : Synthesis and molecular docking studies of compounds structurally related to 1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid were conducted, revealing their potential interactions with target proteins, which could have implications in drug discovery and development (Reddy et al., 2022).
Material Science and Chemical Properties
Solid Form Selection : Research on the solid form selection of a zwitterionic compound structurally similar to the subject compound provides insights into the stability and manufacturability of such compounds, which is crucial in pharmaceutical and material sciences (Kojima et al., 2008).
Synthesis and Antifungal Activity : The synthesis of novel compounds closely related to 1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid and their antifungal activities demonstrate the potential use of these compounds in developing new antifungal agents (Du et al., 2015).
Propiedades
IUPAC Name |
1-(oxan-3-ylmethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c13-10(14)9-4-11-12(6-9)5-8-2-1-3-15-7-8/h4,6,8H,1-3,5,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQNVQYUWCMCLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



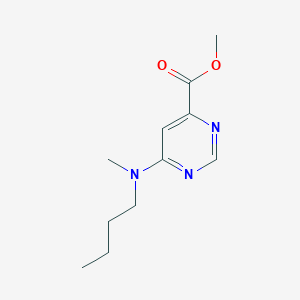


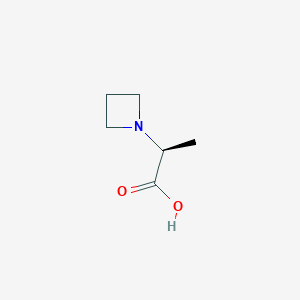
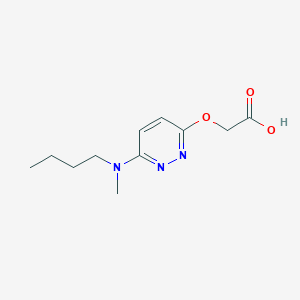
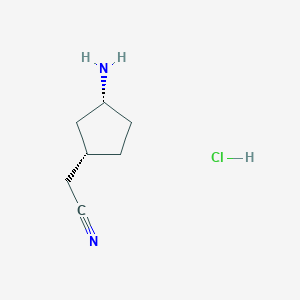
![2-(1,1-dioxidotetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-2(3H)-yl)acetic acid](/img/structure/B1480429.png)

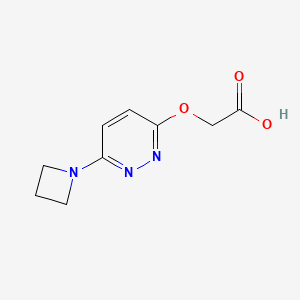
![Spiro[2.6]nonan-1-amine hydrochloride](/img/structure/B1480433.png)
![5-Phenyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B1480434.png)
